Chloromethyl octanoate
Overview
Description
Chloromethyl octanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester derived from octanoic acid and chloromethanol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyl octanoate can be synthesized through the esterification of octanoic acid with chloromethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of octanoic acid and chloromethanol into a reactor, where they are mixed with a catalyst and heated to the required temperature. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Chloromethyl octanoate undergoes several types of chemical reactions, including hydrolysis, substitution, and reduction.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce octanoic acid and chloromethanol. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Octanoic acid and chloromethanol.
Substitution: Various substituted octanoates depending on the nucleophile used.
Reduction: Octanol and chloromethanol.
Scientific Research Applications
Chloromethyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form esters with various bioactive molecules.
Industry: It is employed in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of chloromethyl octanoate involves its interaction with nucleophiles, leading to the formation of substitution products. The ester group can also undergo hydrolysis in the presence of water and a catalyst, resulting in the formation of octanoic acid and chloromethanol. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and catalysts used.
Comparison with Similar Compounds
Methyl octanoate: An ester derived from octanoic acid and methanol.
Ethyl octanoate: An ester derived from octanoic acid and ethanol.
Isoamyl octanoate: An ester derived from octanoic acid and isoamyl alcohol.
Comparison: Chloromethyl octanoate is unique due to the presence of a chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to other octanoate esters. This reactivity allows for a broader range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
chloromethyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-9(11)12-8-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCUJOMLYAQHDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335452 | |
Record name | Chloromethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-70-5 | |
Record name | Chloromethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70335452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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